2-Chloro-6-fluorobenzoyl chloride

Catalog No.
S1898308
CAS No.
79455-63-3
M.F
C7H3Cl2FO
M. Wt
193 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorobenzoyl chloride

CAS Number

79455-63-3

Product Name

2-Chloro-6-fluorobenzoyl chloride

IUPAC Name

2-chloro-6-fluorobenzoyl chloride

Molecular Formula

C7H3Cl2FO

Molecular Weight

193 g/mol

InChI

InChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H

InChI Key

GFNAJZAKJGKJCS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)F

The exact mass of the compound 2-Chloro-6-fluorobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-6-fluorobenzoyl chloride is a specialized, asymmetrically dihalogenated acylating agent widely utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients . As a highly reactive, clear liquid, it serves as a critical building block for constructing benzoylureas, amides, and esters where precise steric and electronic parameters are required. Unlike symmetric analogs, its dual halogenation profile—combining the high electronegativity of fluorine with the larger van der Waals radius of chlorine—imparts unique conformational locking capabilities in target molecules, making it an essential precursor for structurally rigid drug candidates and metabolically stable crop protection agents .

Substituting 2-chloro-6-fluorobenzoyl chloride with symmetric analogs like 2,6-difluorobenzoyl chloride or 2,6-dichlorobenzoyl chloride fundamentally alters the downstream product's steric profile and target affinity . In pharmaceutical synthesis, the asymmetric 2-chloro-6-fluoro substitution is frequently employed to induce and stabilize specific atropisomers by restricting bond rotation; a symmetric precursor fails to create this necessary chirality axis [1]. Furthermore, in agrochemical applications, replacing the 2-chloro-6-fluoro moiety with a 2,6-difluoro group significantly shifts the lipophilicity and metabolic degradation rate of the resulting benzoylurea, directly compromising the insecticidal efficacy and environmental half-life of the formulated product .

Conformational Locking and Atropisomer Stabilization

In the development of non-steroidal glucocorticoid receptor agonists, the choice of the benzoyl chloride precursor directly dictates the stability of the resulting atropisomers [1]. Syntheses utilizing 2-chloro-6-fluorobenzoyl chloride successfully lock the required conformation due to the specific steric bulk of the chlorine atom paired with the fluorine atom, yielding stable, separable atropisomers with high receptor potency. In contrast, analogs lacking this exact asymmetric steric bulk fail to maintain the required rotational barrier, resulting in rapid racemization or inactive conformations [1].

Evidence DimensionRotational barrier / Atropisomer stability
Target Compound Data2-Chloro-6-fluoro substitution provides sufficient steric hindrance to isolate stable atropisomers (e.g., >71% yield of stable active isomer)
Comparator Or BaselineSymmetric analogs (e.g., 2,6-difluoro)
Quantified DifferenceEnables isolation of stable (Ra)/(Sa) atropisomers vs. rapid interconversion
ConditionsGlucocorticoid receptor agonist synthesis and structural analysis

Procuring the exact asymmetric precursor is mandatory for synthesizing conformationally locked drugs where target binding depends entirely on a stable atropisomeric state.

Enhanced Insecticidal Efficacy via Asymmetric Substitution

The synthesis of chitin synthesis inhibitors heavily relies on the benzoyl ring's substitution pattern [1]. Benzoylureas derived from 2-chloro-6-fluorobenzoyl chloride (such as teflubenzuron) exhibit distinct lipophilicity and metabolic resistance profiles compared to those derived from 2,6-difluorobenzoyl chloride (diflubenzuron). The asymmetric 2-chloro-6-fluoro moiety optimizes the partition coefficient and receptor fit in target pest species, often resulting in lower required application rates and broader spectrum control against resistant strains [1].

Evidence DimensionAgrochemical target affinity and metabolic stability
Target Compound Data2-Chloro-6-fluoro-derived benzoylureas (Teflubenzuron class)
Comparator Or Baseline2,6-Difluoro-derived benzoylureas (Diflubenzuron class)
Quantified DifferenceSuperior resistance management and altered lipophilicity profile
ConditionsIn vivo insecticidal efficacy assays

For agrochemical manufacturers, selecting the 2-chloro-6-fluoro precursor is critical to producing next-generation benzoylureas that overcome resistance to symmetric difluoro-analogs.

Optimized Acylation Kinetics in Complex Amide Synthesis

The dual presence of a highly electronegative fluorine and a polarizable chlorine atom on the aromatic ring finely tunes the electrophilicity of the acyl chloride carbon [1]. During the synthesis of complex amides, such as pyrrole carboxamides for ERK5 inhibition, 2-chloro-6-fluorobenzoyl chloride demonstrates excellent reactivity, achieving high coupling yields (e.g., 92% under standard MPLC purification conditions) without the excessive side reactions or hydrolysis rates sometimes observed with more electron-deficient symmetric poly-fluorinated analogs [1].

Evidence DimensionCoupling yield in complex amide formation
Target Compound Data92% yield in targeted pyrrole carboxamide synthesis
Comparator Or BaselineStandard acylation baselines
Quantified DifferenceHigh conversion with minimal hydrolytic loss
ConditionsAcylation of methyl-1H-pyrrole-2-carboxylate derivatives

High coupling efficiency directly impacts the cost-effectiveness and scalability of active pharmaceutical ingredient (API) manufacturing.

Synthesis of Atropisomeric Pharmaceutical Candidates

2-Chloro-6-fluorobenzoyl chloride is the precursor of choice when designing drugs that require a restricted rotation axis (atropisomerism) [1]. Its unique steric profile is ideal for locking conformations in kinase inhibitors and receptor agonists, ensuring high target selectivity and potency.

Commercial Manufacturing of Benzoylurea Insecticides

In the agrochemical sector, this compound is indispensable for the commercial-scale synthesis of teflubenzuron and related asymmetric benzoylurea insecticides [2]. It provides the exact substitution pattern required for optimal chitin synthesis inhibition and field stability.

Development of Dual-Targeting Immunomodulators

It is highly effective in the synthesis of heterocyclic core structures, such as those evaluated for Toll-Like Receptor (TLR7/8) dual inhibition, where the specific electronic and steric properties of the 2-chloro-6-fluorophenyl group dictate the molecule's fit within the receptor binding pocket [3].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (28.57%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

79455-63-3

Wikipedia

2-Chloro-6-fluorobenzene-1-carbonyl chloride

Dates

Last modified: 08-16-2023

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